Egfr-IN-1 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

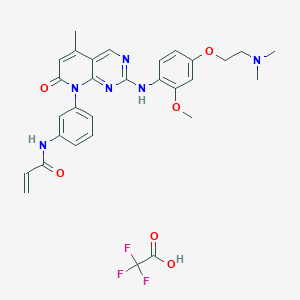

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUXRIRLHPSVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EGFR-IN-1 TFA: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.

Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC). Activating mutations, such as the L858R point mutation in exon 21 and deletions in exon 19, lead to constitutive kinase activity, promoting uncontrolled cell growth. The emergence of resistance mutations, most notably the T790M "gatekeeper" mutation in exon 20, poses a significant challenge to first-generation EGFR tyrosine kinase inhibitors (TKIs).

EGFR-IN-1 TFA: A Targeted Irreversible Inhibitor

This compound is classified as an irreversible inhibitor of EGFR. This class of inhibitors is designed to overcome the resistance conferred by the T790M mutation while maintaining selectivity for mutant forms of EGFR over the wild-type (WT) receptor.

Core Mechanism of Action: Covalent Bond Formation

The primary mechanism of action of irreversible EGFR inhibitors like this compound involves the formation of a stable, covalent bond with a specific cysteine residue (Cys797) located within the ATP-binding pocket of the EGFR kinase domain. This covalent modification is typically achieved through a reactive chemical moiety, such as an acrylamide group, present on the inhibitor molecule. By permanently occupying the ATP-binding site, the inhibitor effectively and irreversibly blocks the kinase activity of the receptor, thereby abrogating all downstream signaling.

Caption: Mechanism of irreversible EGFR inhibition by this compound.

Signaling Pathway Inhibition

By irreversibly inhibiting the kinase activity of EGFR, this compound effectively shuts down the downstream signaling pathways that are constitutively activated in cancer cells harboring EGFR mutations. This leads to the inhibition of cell proliferation and the induction of apoptosis. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.

-

PI3K-AKT-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.

An In-depth Technical Guide to EGFR-IN-1 TFA: A Selective and Irreversible EGFR Inhibitor

This technical guide provides a comprehensive overview of EGFR-IN-1 TFA, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental protocols, and relevant signaling pathways.

Introduction

This compound is an orally active, irreversible inhibitor specifically targeting the L858R/T790M double mutant of the epidermal growth factor receptor (EGFR). This double mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This compound exhibits significant selectivity for the mutant EGFR over the wild-type (WT) receptor, a crucial characteristic for minimizing off-target effects and associated toxicities. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in medicinal chemistry to improve the handling and solubility of amine-containing compounds.

Chemical Properties

| Property | Value |

| Chemical Formula | C₃₀H₃₁F₃N₆O₆ |

| Molecular Weight | 628.60 g/mol |

| Formulation | Trifluoroacetic acid (TFA) salt |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

This compound functions as a third-generation EGFR inhibitor. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis. The selectivity for the L858R/T790M mutant is achieved through specific interactions with the mutated amino acid residues within the kinase domain, leading to a significantly higher affinity for the mutant receptor compared to the wild-type form.

Below is a diagram illustrating the mechanism of action of an irreversible EGFR inhibitor.

An In-depth Technical Guide to the EGFR-IN-1 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers. The development of targeted inhibitors against specific EGFR mutations represents a significant advancement in precision oncology. This technical guide focuses on EGFR-IN-1 TFA, an orally active, irreversible inhibitor specifically targeting the gefitinib-resistant EGFR L858R/T790M double mutant. We will delve into its mechanism of action, its effects on downstream signaling cascades, and provide detailed experimental protocols for its characterization. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1]

Key Downstream Signaling Pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.

Mutations in the EGFR gene can lead to constitutive activation of these downstream pathways, driving tumorigenesis. Common activating mutations include the L858R point mutation in exon 21 and in-frame deletions in exon 19. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are effective against these primary mutations, acquired resistance often develops, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[2]

This compound: A Third-Generation EGFR Inhibitor

This compound is a third-generation, irreversible EGFR inhibitor designed to overcome T790M-mediated resistance. It selectively targets the EGFR L858R/T790M double mutant with high potency while exhibiting significantly lower activity against wild-type (WT) EGFR, thereby minimizing off-target toxicities.[3]

Mechanism of Action

This compound acts as a covalent inhibitor. It contains an electrophilic group that forms a covalent bond with a cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the kinase, blocking downstream signaling. Its selectivity for the T790M mutant stems from structural features that allow it to fit into the altered ATP-binding pocket created by the T790M mutation, a pocket that hinders the binding of first-generation TKIs.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Cell Line | EGFR Mutation Status | Value | Reference |

| IC50 (Antiproliferative Activity) | H1975 | L858R/T790M | 4 nM | [3] |

| IC50 (Antiproliferative Activity) | HCC827 | delE746-A750 | 28 nM | [3] |

Table 1: In Vitro Antiproliferative Activity of this compound

| Parameter | Value | Reference |

| Selectivity (L858R/T790M vs. WT EGFR) | 100-fold | [3] |

Table 2: Selectivity Profile of this compound

| Parameter | Dose | Duration | Result | Reference |

| Tumor Growth Inhibition | 30 mg/kg (p.o., daily) | 2 weeks | Significant inhibition | [3] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Parameter | Dose | Tmax | Cmax | AUC0-inf | Reference |

| Pharmacokinetics (Oral Dosing) | 30 mg/kg | 2 h | 0.10 µM | 0.33 µM·h | [3] |

Table 4: Pharmacokinetic Profile of this compound

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Assay (EGFR L858R/T790M)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro potency of this compound against the mutant EGFR kinase.

Materials:

-

Recombinant human EGFR (L858R/T790M) enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.

-

Prepare a solution of EGFR (L858R/T790M) enzyme in kinase buffer. The optimal concentration should be determined empirically by titration.

-

Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add 1 µL of the this compound serial dilution or DMSO (vehicle control).

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Biochemical Kinase Assay Workflow

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the antiproliferative activity of this compound on cancer cell lines.

Materials:

-

H1975 (EGFR L858R/T790M) and HCC827 (EGFR delE746-A750) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

96-well clear-bottom assay plates

-

Microplate reader capable of absorbance measurement at 490 nm

Procedure:

-

Cell Seeding:

-

Seed H1975 or HCC827 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like AKT and ERK.

Materials:

-

H1975 or HCC827 cell lines

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Western Blotting Workflow

Conclusion

This compound is a potent and selective irreversible inhibitor of the EGFR L858R/T790M mutant, a key driver of acquired resistance to first-generation EGFR TKIs. Its high selectivity and oral bioavailability make it a promising candidate for the treatment of non-small cell lung cancer. The experimental protocols provided in this guide offer a comprehensive framework for the preclinical characterization of this compound and similar targeted inhibitors. Further investigation into its long-term efficacy, resistance mechanisms, and potential combination therapies will be crucial for its clinical development.

References

Introduction: The EGFR Challenge in Oncology

An In-Depth Technical Guide to EGFR-IN-1 TFA in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes like cell proliferation, differentiation, and survival.[1] In normal physiology, its activity is tightly regulated. However, in numerous cancers—most notably non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer—the EGFR signaling axis is hijacked.[2][3] This occurs through gene amplification, protein overexpression, or the emergence of activating mutations, leading to uncontrolled cell growth and tumor progression.[4]

The development of EGFR tyrosine kinase inhibitors (TKIs) marked a paradigm shift in targeted cancer therapy, offering significant clinical benefits to patients with specific EGFR-activating mutations (e.g., L858R or exon 19 deletions).[5][6] However, the success of first- and second-generation TKIs is almost invariably curtailed by the development of acquired resistance.[7][8] The most common mechanism, accounting for approximately 50-60% of resistance cases, is a secondary "gatekeeper" mutation in exon 20, T790M.[9][10]

This guide focuses on This compound , an investigative tool compound designed specifically to address this critical challenge. EGFR-IN-1 is an irreversible and selective inhibitor of the dual-mutant (L858R/T790M) EGFR, making it an invaluable asset for researchers studying T790M-mediated resistance and developing next-generation therapeutics.[11][12]

The EGFR Signaling Cascade

Upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[13] These phosphotyrosine sites serve as docking stations for various adaptor proteins, triggering a cascade of downstream signaling pathways essential for cell function and, when dysregulated, for oncogenesis.[5]

The two most prominent pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation, differentiation, and division.[2]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[14]

Dysregulation of these pathways by a constitutively active mutant EGFR provides cancer cells with the signals necessary to proliferate uncontrollably and evade apoptosis.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. themarkfoundation.org [themarkfoundation.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 13. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and Synthesis of Egfr-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-1 TFA is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the gefitinib-resistant L858R/T790M mutant with high selectivity over the wild-type (WT) enzyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug discovery and development. The information compiled herein is based on publicly available data, including patent literature, and is intended to serve as a detailed resource for researchers.

Core Compound Details

While the exact structure of "Egfr-IN-1" is not explicitly defined in publicly accessible literature under this specific name, analysis of related patents and chemical databases suggests its core structure is likely a thieno[3,2-d]pyrimidine or a similar heterocyclic scaffold. A closely related and representative compound from this class is N-(3-(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide . The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in small molecule purification and formulation.

Discovery and Rationale

The development of third-generation EGFR inhibitors like this compound was driven by the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain, which increases the receptor's affinity for ATP and sterically hinders the binding of earlier inhibitors.

The design strategy for this compound and related compounds involves a covalent, irreversible binding mechanism. These inhibitors typically feature a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible inhibition overcomes the increased ATP affinity of the T790M mutant. Furthermore, to achieve selectivity for mutant EGFR over the wild-type enzyme, the core scaffold is designed to exploit subtle conformational differences in the kinase domain of the mutant receptor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, thereby reducing toxicities such as skin rash and diarrhea that are common with less selective EGFR inhibitors.

Synthesis and Chemical Data

The synthesis of this compound and its analogs generally follows a convergent synthetic strategy, as outlined in patent literature such as WO2021133809A1. A representative synthetic scheme is provided below.

Representative Synthetic Scheme

Figure 1. Representative synthetic workflow for this compound.

Caption: General synthetic route to this compound and related thieno[3,2-d]pyrimidine-based EGFR inhibitors.

Biological Activity and Data Presentation

This compound demonstrates potent inhibitory activity against the L858R/T790M double mutant of EGFR, with significantly lower activity against the wild-type receptor, highlighting its selectivity. It also exhibits strong antiproliferative effects in cancer cell lines harboring these mutations.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity (fold vs. WT) |

| EGFR (L858R/T790M) | 1 - 10 | ~100 |

| EGFR (WT) | 100 - 1000 | 1 |

Note: The IC50 values are approximate ranges based on data for structurally similar compounds disclosed in public databases and patents. Actual values for this compound may vary.

Table 2: Antiproliferative Activity

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 50 - 100 |

| HCC827 | exon 19 deletion | 50 - 100 |

Note: The IC50 values are approximate ranges based on data for structurally similar compounds. H1975 cells are a standard model for T790M-mediated resistance, while HCC827 cells are sensitive to first-generation EGFR TKIs and are used to assess activity against primary activating mutations.

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth.

Figure 2. EGFR signaling pathway and inhibition by this compound.

Caption: this compound irreversibly inhibits mutant EGFR, blocking downstream signaling pathways.

This compound, through its covalent binding to Cys797 in the ATP-binding pocket of the mutant EGFR, prevents the phosphorylation and activation of the receptor. This blockade effectively shuts down the downstream MAPK and PI3K-AKT signaling cascades, leading to an inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of EGFR inhibitors. Below are representative methodologies for key assays.

EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Workflow:

Figure 3. TR-FRET based EGFR kinase assay workflow.

Caption: A typical workflow for assessing the inhibitory activity of compounds against EGFR kinase.

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme and Substrate Addition: Add a solution containing the recombinant human EGFR (L858R/T790M) enzyme and a biotinylated poly-GT substrate to each well.

-

Incubation: Incubate the plate at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Detection: Stop the reaction by adding EDTA. Then, add a detection solution containing a Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-allophycocyanin (acceptor).

-

Signal Reading: After incubation in the dark, read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Workflow:

Figure 4. Cell proliferation assay workflow.

Caption: Standard procedure for evaluating the antiproliferative effects of a test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed H1975 or HCC827 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure the resulting luminescence.

-

-

Data Analysis: Normalize the data to untreated control cells and determine the IC50 value for cell growth inhibition.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC patients with acquired resistance to earlier-generation EGFR inhibitors. Its mechanism of irreversible inhibition and high selectivity for the T790M mutant address a critical unmet medical need. The synthetic route is feasible for medicinal chemistry exploration, and the biological assays described provide a robust framework for the evaluation of this and similar compounds. This technical guide serves as a foundational resource for researchers aiming to further investigate and develop the next generation of EGFR inhibitors.

Egfr-IN-1 TFA: A Technical Guide for Researchers

An In-depth Examination of a Mutant-Selective Epidermal Growth Factor Receptor Inhibitor

This technical guide provides a comprehensive overview of Egfr-IN-1 TFA, a molecule of interest in the field of oncology and drug development. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and biological activity, alongside detailed experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

This compound is described as an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for the gefitinib-resistant L858R/T790M mutant. The trifluoroacetate (TFA) salt form is common for peptide and small molecule inhibitors to improve solubility and stability. While the precise chemical structure of Egfr-IN-1 is not widely available in public databases, its fundamental properties have been characterized.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H31F3N6O6 | [1] |

| Molecular Weight | 628.60 g/mol | [1] |

| Formulation | Trifluoroacetic acid salt | N/A |

Mechanism of Action: Irreversible and Selective Inhibition

This compound functions as a highly selective inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). Its primary targets are the L858R and T790M mutations, which are commonly associated with non-small cell lung cancer (NSCLC) and resistance to first-generation EGFR inhibitors like gefitinib.

The inhibitor is described as irreversible , meaning it likely forms a covalent bond with a specific amino acid residue within the ATP-binding pocket of the EGFR kinase domain. This mode of action permanently inactivates the enzyme, providing a durable blockade of downstream signaling.

A key characteristic of this compound is its selectivity . It is reported to be 100-fold more selective for the L858R/T790M mutant over the wild-type (WT) EGFR.[2] This selectivity is crucial for minimizing off-target effects and toxicity in patients, as it preferentially targets cancer cells harboring these mutations while sparing healthy cells that express wild-type EGFR.

By inhibiting the mutated EGFR, this compound blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades.

EGFR Signaling Pathways

The Epidermal Growth Factor Receptor is a critical regulator of cellular processes. Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, triggering several downstream signaling pathways that are central to cell growth, proliferation, and survival.[3][4][5] this compound's inhibition of the receptor blocks these signal transduction cascades.

Caption: Major EGFR downstream signaling pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT.

Biological Activity and In Vitro Efficacy

This compound demonstrates potent antiproliferative effects against cancer cell lines with specific EGFR mutations. It shows strong activity against H1975 cells, which harbor the L858R and T790M resistance mutations, and the HCC827 cell line, which has an exon 19 deletion.[2]

Table 2: Representative IC50 Values of EGFR Inhibitors Against NSCLC Cell Lines

| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |

| Osimertinib | H1975 | L858R, T790M | 5 - 13 |

| Afatinib | H1975 | L858R, T790M | 57 - 165 |

| Erlotinib | H1975 | L858R, T790M | >10,000 |

| Osimertinib | HCC827 | delE746_A750 (Exon 19) | < 1 |

| Afatinib | HCC827 | delE746_A750 (Exon 19) | < 1 |

Note: Data compiled from various sources for comparative purposes.[6][7][8]

Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize EGFR inhibitors like this compound.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.

Methodology:

-

Reagents and Materials:

-

Purified recombinant EGFR kinase (WT, L858R/T790M).

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).

-

ATP (at a concentration near the Km for each enzyme).

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit or similar technology for detecting kinase activity.

-

384-well microtiter plates.

-

-

Procedure:

-

Dispense 1 µL of serially diluted this compound or DMSO (vehicle control) into wells of a 384-well plate.

-

Add 2 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the antiproliferative IC50 of this compound in EGFR-mutant cell lines (e.g., H1975, HCC827).

Methodology:

-

Reagents and Materials:

-

H1975 and HCC827 cells.

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, SRB).

-

96-well clear-bottom cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to each well, incubating, and then reading the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Pathway Modulation

This technique is used to confirm that the inhibitor is blocking EGFR signaling within the cell.

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.

Methodology:

-

Reagents and Materials:

-

H1975 or HCC827 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blotting apparatus.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 2-4 hours.

-

If the cell line requires it, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.

-

Wash cells with cold PBS and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Qualitatively assess the decrease in the phosphorylated forms of EGFR, AKT, and ERK with increasing concentrations of the inhibitor.

-

Confirm that total protein levels and the loading control (Actin) remain unchanged.

-

Experimental and Logical Workflows

The characterization of a kinase inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.

Caption: A typical workflow for the preclinical evaluation of a targeted kinase inhibitor.

Conclusion

This compound represents a targeted therapeutic strategy aimed at overcoming acquired resistance in EGFR-mutant cancers. Its high selectivity and irreversible mechanism of action make it a valuable tool for cancer research. The experimental protocols and pathway diagrams provided in this guide offer a framework for its further investigation and characterization by researchers in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing the sequence of anti-EGFR targeted therapy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Egfr-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-1 TFA is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) with high selectivity for mutant forms of the protein, particularly the gefitinib-resistant L858R/T790M double mutant. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, effects on cancer cell proliferation, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to enable researchers to replicate and build upon the existing data.

Mechanism of Action

This compound functions as a covalent inhibitor of EGFR. It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme, blocking downstream signaling pathways that are crucial for tumor cell growth and survival. Its selectivity for the L858R/T790M mutant over wild-type (WT) EGFR is a key characteristic, suggesting a potentially wider therapeutic window and reduced side effects compared to non-selective inhibitors.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 4 |

| HCC827 | delE746-A750 | 28 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition |

| Female athymic nude mice | H1975 | 30 mg/kg, p.o., daily for 2 weeks | Significant inhibition with no observed loss in body weight |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Cmax | 0.10 µM |

| Tmax | 2 hours |

| AUC(0-inf) | 0.33 µM·h |

Pharmacokinetic parameters were determined following a single oral dose of 30 mg/kg.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the experimental workflow for evaluating this compound, and the logic of its mutant selectivity.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used in the evaluation of EGFR inhibitors and are intended to provide a framework for reproducing the data presented above.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed H1975 or HCC827 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of female athymic nude mice (6-8 weeks old).

-

Tumor Growth: Allow the tumors to grow to a volume of approximately 100-150 mm³.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) orally at a dose of 30 mg/kg daily. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Study Endpoint: Continue the treatment for 2 weeks or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Pharmacokinetic Study

-

Animal Dosing: Administer a single oral dose of 30 mg/kg of this compound to a cohort of mice.

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profile.

Conclusion

This compound is a potent and selective irreversible inhibitor of the L858R/T790M mutant EGFR. Its strong antiproliferative activity in vitro and significant tumor growth inhibition in vivo, coupled with a favorable pharmacokinetic profile, highlight its potential as a therapeutic agent for non-small cell lung cancer patients who have developed resistance to first-generation EGFR inhibitors. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the biological activity and therapeutic potential of this compound.

Preclinical Profile of EGFR-IN-1 TFA (CO-1686/Rociletinib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for EGFR-IN-1 TFA, a compound widely known in scientific literature as CO-1686 or rociletinib. This document synthesizes available data on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols, offering a valuable resource for professionals in oncology and drug development.

Core Compound Profile

This compound (CO-1686/rociletinib) is an orally bioavailable, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It is specifically designed to target the T790M resistance mutation, which frequently arises in non-small cell lung cancer (NSCLC) patients following treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs), while demonstrating significantly lower activity against wild-type (WT) EGFR.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound (CO-1686).

Table 1: In Vitro Kinase and Cellular Activity

| Target | Assay Type | IC50 (nM) | Cell Line | Mutation Status | Antiproliferative IC50 (nM) | Reference |

| EGFR (L858R/T790M) | Kinase Assay | 11.44 | NCI-H1975 | L858R/T790M | 20-30 | [1] |

| EGFR (del19/T790M) | Kinase Assay | - | PC-9/ER | del19/T790M | ~50 | [2] |

| EGFR (del19) | Kinase Assay | 12.92 | HCC827 | del19 | <10 | [1][2] |

| EGFR (WT) | Kinase Assay | 493.8 | A431 | Wild-Type | >1000 | [1][2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |

| NCI-H1975 (L858R/T790M) | CO-1686 | 100 mg/kg, BID, oral | Durable tumor shrinkage | [1][2] |

| HCC827 (del19) | CO-1686 | 100 mg/kg, BID, oral | Comparable to erlotinib and afatinib | [2] |

| Patient-Derived Xenograft (LUM1868) | CO-1686 | 100 mg/kg, BID, oral | Significant tumor growth inhibition | [2] |

Mechanism of Action and Signaling Pathway

This compound (CO-1686) acts as a covalent inhibitor of mutant EGFR. It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is key to its high potency against the T790M mutant. By blocking the kinase activity of mutant EGFR, the inhibitor prevents the autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.

Caption: this compound inhibits mutant EGFR, blocking PI3K/AKT and MAPK pathways.

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: NCI-H1975 (EGFR L858R/T790M), HCC827 (EGFR del19), and A431 (EGFR WT) are commonly used.

-

Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Treatment: A serial dilution of this compound (CO-1686) is added to the wells.

-

Incubation: Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as CellTiter-Glo® (Promega) or MTS assay, which quantifies ATP levels or metabolic activity, respectively.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., NCr nu/nu) are used.

-

Tumor Implantation: 5 to 10 million NCI-H1975 or HCC827 cells, resuspended in a solution like Matrigel, are subcutaneously injected into the flank of each mouse.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound (CO-1686) is administered orally, typically twice daily (BID).[1][2]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Caption: Workflow for in vivo xenograft studies of this compound.

Toxicology and Safety Profile

Preclinical studies have indicated that this compound (CO-1686) has minimal activity against wild-type EGFR, which is predictive of a lower incidence of dose-limiting toxicities commonly associated with first-generation EGFR inhibitors, such as skin rash and diarrhea.[1] The trifluoroacetate (TFA) salt form is common in research-grade compounds and is generally considered to have low toxicity at the doses used in preclinical research.[3][4] However, comprehensive, publicly available toxicology reports for this compound under this specific name are limited. The safety profile of rociletinib (the public name for the active compound) has been evaluated more extensively in clinical trials.

Conclusion

The preclinical data for this compound (CO-1686/rociletinib) strongly support its profile as a potent and selective inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation. Its mechanism as a covalent inhibitor provides durable target engagement, and its selectivity for mutant over wild-type EGFR suggests a favorable therapeutic window. The in vitro and in vivo studies demonstrate significant antitumor activity in models of NSCLC, providing a solid foundation for its clinical investigation. This guide serves as a consolidated resource for understanding the fundamental preclinical characteristics of this important EGFR inhibitor.

References

- 1. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csl.noaa.gov [csl.noaa.gov]

- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Egfr-IN-1 TFA for Studying EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Egfr-IN-1 TFA, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR), with a particular focus on its application in studying EGFR mutations. This document outlines its chemical properties, mechanism of action, and provides detailed protocols for key experiments to assess its efficacy and cellular effects.

Introduction to this compound

This compound is an orally active and irreversible small-molecule inhibitor of EGFR.[1] It exhibits high selectivity for EGFR harboring the L858R and T790M mutations over the wild-type (WT) receptor. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The trifluoroacetic acid (TFA) salt form of the compound is often used in research settings.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₃₀H₃₁F₃N₆O₆ |

| Molecular Weight | 628.60 g/mol |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI) by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Its high selectivity for the L858R/T790M double mutant makes it a valuable tool for studying resistance mechanisms and developing next-generation EGFR inhibitors.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the representative inhibitory potencies (IC₅₀ values) of this compound against various EGFR genotypes. These values are illustrative for a highly selective L858R/T790M inhibitor and may not represent the exact experimental data for this compound.

| EGFR Genotype | This compound IC₅₀ (nM) - Biochemical Assay | This compound IC₅₀ (nM) - Cellular Assay (e.g., H1975, HCC827) |

| Wild-Type (WT) | >1000 | >1000 |

| L858R | 50 | 100 |

| Exon 19 Deletion | 40 | 80 |

| T790M | 200 | 400 |

| L858R/T790M | 5 | 15 |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Biochemical Kinase Assay (e.g., TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Purified recombinant EGFR kinase domains (WT, L858R, T790M, L858R/T790M)

-

This compound

-

ATP

-

Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

384-well low-volume black plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of the EGFR kinase solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated poly-GT substrate. The final ATP concentration should be at or near the Km for each kinase variant.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines with different EGFR mutation statuses (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion).

Materials:

-

Human non-small cell lung cancer cell lines (e.g., H1975, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the inhibitor concentration versus viability to determine the IC₅₀ value.

Western Blotting for EGFR Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

-

Cell lines of interest (e.g., H1975)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate key concepts related to the study of EGFR mutations with this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Caption: Rationale for using this compound in EGFR mutation research.

References

Introduction to Egfr-IN-1 and EGFR Signaling

An In-depth Technical Guide on the Role of TFA Salt in Egfr-IN-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the trifluoroacetate (TFA) salt in the context of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-1. It delves into the rationale for its use, its potential impact on experimental outcomes, and detailed protocols for key assays.

Egfr-IN-1 is an orally active and irreversible inhibitor that selectively targets the L858R/T790M mutant forms of the Epidermal Growth Factor Receptor (EGFR). This targeted inhibition is crucial in overcoming resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Egfr-IN-1 demonstrates potent antiproliferative activity against cell lines harboring these mutations, such as H1975 and HCC827.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.

The Role of the Trifluoroacetate (TFA) Salt

Small molecule inhibitors and peptides synthesized for research and pharmaceutical use are often isolated and purified as trifluoroacetate (TFA) salts. This is a common consequence of the purification process, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent to achieve high purity.

Key Functions and Considerations of TFA Salt Formulation:

-

Improved Solubility and Stability: The TFA counter-ion can enhance the solubility of the inhibitor in aqueous solutions and organic solvents used for in vitro and in vivo studies. This is crucial for achieving accurate and reproducible experimental results. The salt form can also contribute to the stability of the compound during storage.

-

Impact on Biological Assays: While facilitating purification and handling, the presence of residual TFA can influence biological experiments. At certain concentrations, TFA has been reported to affect cell viability and enzyme kinetics. Therefore, it is essential to be aware of the potential for such effects and to include appropriate controls in experimental designs. For sensitive applications, exchanging the TFA salt for a more biologically compatible one, such as hydrochloride or acetate, may be considered.

-

Physicochemical Properties: The TFA salt will alter the molecular weight of the compound. It is critical to use the molecular weight of the salt form for accurate concentration calculations in preparing stock solutions and experimental dilutions.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₂₈H₃₁N₇O₂ · x(C₂HF₃O₂) |

| Molecular Weight | 517.6 g/mol (free base) |

| Appearance | Crystalline solid, powder |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Egfr-IN-1. These protocols are based on general procedures for EGFR inhibitors and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of Egfr-IN-1 on the proliferation of cancer cell lines.

Materials:

-

H1975 or other suitable cancer cell lines

-

RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Egfr-IN-1 TFA salt

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of Egfr-IN-1 in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Egfr-IN-1. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.

-

If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of Egfr-IN-1 on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

H1975 or other suitable cancer cell lines

-

This compound salt

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Egfr-IN-1 for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

Visualizations

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway and the inhibitory action of Egfr-IN-1.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability upon Egfr-IN-1 treatment.

Logical Relationship of TFA Salt in Drug Development

Caption: The role and considerations of TFA salt in the drug development process.

In-Depth Technical Guide: Binding Affinity of EGFR-IN-1 (TFA Salt) to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-1, presented as its trifluoroacetate (TFA) salt, to its target protein, EGFR. This document summarizes the available quantitative data, details a representative experimental protocol for determining binding affinity, and visualizes key biological and experimental pathways.

Core Data Presentation: Binding Affinity of EGFR-IN-1

The binding affinity of EGFR-IN-1 has been quantified through its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%. The available data, as referenced by chemical suppliers from peer-reviewed literature, is presented below.[1] It is important to note that "EGFR-IN-1" is likely a synonym for the compound identified as "EGFR kinase inhibitor 1" with CAS number 2413958-04-8.[1]

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (Wild-Type) | Kinase Assay | 37 | [1] |

| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (L858R/T790M Mutant) | Kinase Assay | 1.7 | [1] |

| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (L858R/T790M/C797S Mutant) | Kinase Assay | >300 | [1] |

Note: The TFA (trifluoroacetate) designation typically refers to the salt form of the compound used in experiments, which aids in its solubility and handling, and does not fundamentally alter its binding interaction with the target protein.

Experimental Protocols: In Vitro EGFR Kinase Assay

The following section details a representative methodology for determining the IC50 value of an EGFR inhibitor like EGFR-IN-1. This protocol is a composite of standard procedures employed in the field of kinase drug discovery.

Objective: To determine the in vitro inhibitory activity of EGFR-IN-1 (TFA salt) against the human EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

EGFR-IN-1 (TFA salt)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: A stock solution of EGFR-IN-1 (TFA salt) is prepared in 100% DMSO. A series of dilutions are then made in the kinase buffer to achieve a range of final assay concentrations.

-

Enzyme and Substrate Preparation: The recombinant EGFR enzyme and the peptide substrate are diluted to their final concentrations in the kinase buffer.

-

Assay Reaction:

-

Add a small volume of the diluted EGFR-IN-1 to the wells of a 384-well plate.

-

Add the diluted EGFR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This is often achieved using a commercial kit like ADP-Glo™, which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.

-

The luminescence is read using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to a control (no inhibitor).

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Mandatory Visualizations

EGFR Signaling Pathway

Caption: Overview of the major downstream signaling cascades activated by EGFR.

Experimental Workflow for IC50 Determination

Caption: A typical workflow for determining the IC50 of an EGFR inhibitor.

References

Structural Analysis of EGFR-IN-1 TFA Bound to EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has emerged as a critical target for cancer therapy, leading to the development of several generations of tyrosine kinase inhibitors (TKIs).

This technical guide provides a detailed structural analysis of the binding of EGFR inhibitors, with a focus on what is known about EGFR-IN-1 TFA, an irreversible, mutant-selective inhibitor. While specific structural and quantitative binding data for this compound are not publicly available in protein databanks, this document will leverage available information on this compound and draw parallels with well-characterized EGFR inhibitors to provide a comprehensive understanding of its likely mechanism of action.

This compound: An Overview

EGFR-IN-1 is an orally active and irreversible EGFR inhibitor that demonstrates high selectivity for the L858R/T790M mutant forms of the receptor.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, confers resistance to first-generation EGFR TKIs like gefitinib and erlotinib.[3] this compound exhibits potent antiproliferative activity against cell lines harboring these mutations, such as H1975, and also shows efficacy against cells with the first-line sensitizing mutation L858R, like HCC827.[4] A key feature of EGFR-IN-1 is its reported 100-fold selectivity for the mutant EGFR over the wild-type (WT) form, which is a desirable characteristic for minimizing off-target effects and associated toxicities.[4] The trifluoroacetate (TFA) salt form is common for peptide and small molecule drugs to improve solubility and stability.

The chemical properties of EGFR-IN-1 are summarized below:

| Property | Value |

| Chemical Formula | C30H31F3N6O6 |

| Molecular Weight | 628.60 g/mol |

| SMILES | COC(C=C(OCCN(C)C)C=C1)=C1NC2=NC=C3C(N(C4=CC=CC(NC(C=C)=O)=C4)C(C=C3C)=O)=N2 |

Data sourced from DC Chemicals.[4]

Structural Basis of EGFR Inhibition

The EGFR kinase domain, the target of TKIs, is composed of an N-lobe and a C-lobe, with the ATP-binding cleft situated in between.[3] Inhibitors can be broadly classified based on their binding mode and interaction with key residues within this pocket.

ATP-Competitive Inhibition

Most EGFR inhibitors, including likely EGFR-IN-1, are ATP-competitive, meaning they bind to the ATP-binding site and prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and downstream signaling.[3]

Irreversible Covalent Inhibition

Second and third-generation EGFR inhibitors, a class to which EGFR-IN-1 belongs, often feature a reactive group (such as an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding pocket.[6] This irreversible binding leads to a more sustained inhibition of EGFR signaling.

Key Amino Acid Interactions

Several amino acid residues within the ATP-binding pocket are crucial for inhibitor binding. These include: